2,3-Dihydrofuro[2,3-c]pyridine 6-oxide
Description
Properties
IUPAC Name |
6-oxido-2,3-dihydrofuro[2,3-c]pyridin-6-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNRGTKEJIZPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C[N+](=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that 2,3-dihydrofuro[2,3-c]pyridine 6-oxide has notable biological activities:
- G-Protein-Coupled Receptor Modulation : It has been studied for its potential role as a modulator of GPR119, which is involved in metabolic processes related to diabetes and obesity .
- Pharmacological Studies : Derivatives of this compound have shown promise in targeting various biological pathways, including anti-inflammatory and anticancer activities .
Therapeutic Applications
The therapeutic potential of this compound extends across multiple medical fields:
- Neurological Disorders : Compounds related to this structure have been identified as selective cholinergic ligands for nicotinic receptors. This suggests their utility in treating cognitive disorders such as Alzheimer's disease and other neurodegenerative conditions .
- Gastrointestinal Disorders : The compound may also be beneficial in managing conditions like Crohn's disease and ulcerative colitis .
- Pain Management : Its application extends to pain relief, making it a candidate for further pharmacological exploration .
Case Study 1: Anticancer Activity
A study evaluating derivatives of 2,3-dihydrofuro[2,3-c]pyridine found that certain compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell proliferation and apoptosis .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of related compounds in models of Alzheimer's disease. These compounds were shown to enhance cognitive function and reduce neuroinflammation through nicotinic receptor interactions .
Q & A
Q. What synthetic methodologies are commonly employed for 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide, and what intermediates are critical?
The synthesis often involves heterocyclization and reduction strategies. A key method uses sodium borohydride-mediated double reduction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, followed by cyclization to form the dihydrofuropyridine scaffold . Critical intermediates include nitrile-containing precursors, which undergo regioselective transformations to yield the fused ring system. Optimization of solvent polarity and reaction temperature is essential to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is primary for confirming regiochemistry and substituent positions. X-ray crystallography provides definitive proof of stereochemistry and ring fusion, particularly for resolving dihydrofuro vs. dihydropyran ambiguities . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the N-oxide moiety.
Q. What safety protocols are recommended for handling this compound?
Use PPE (nitrile gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates. Store at 2–8°C in airtight containers under inert gas. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for allergic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in sodium borohydride-mediated syntheses?
Systematic parameter tuning is critical:
- Catalyst loading : Incremental increases in NaBH₄ (1.2–2.0 equiv) enhance reduction efficiency but may over-reduce intermediates.
- Temperature : Reactions at 0–5°C favor selectivity for dihydrofuro formation over competing pathways.
- Solvent : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while THF minimizes byproduct formation . Use HPLC or GC-MS to monitor reaction progress and quantify impurities.
Q. What structure-activity relationship (SAR) trends govern the anticancer activity of dihydrofuropyridine derivatives?
Substituents at the 5- and 7-positions strongly influence cytotoxicity. For example:
Q. What computational strategies predict target interactions for this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify potential targets like EGFR kinase. Pharmacophore modeling aligns the N-oxide moiety with ATP-binding pockets, suggesting competitive inhibition. Validate predictions with in vitro kinase assays and CRISPR-mediated EGFR knockout studies .
Q. How do electron-donating/withdrawing substituents affect metabolic stability?
- Electron-withdrawing groups (-NO₂, -CF₃) : Increase metabolic resistance by reducing cytochrome P450-mediated oxidation.
- Electron-donating groups (-OCH₃, -NH₂) : Accelerate hepatic clearance via phase II conjugation. Use liver microsome assays (human/rat) to quantify half-life differences. Introduce fluorinated substituents to balance stability and bioavailability .
Q. Which in vitro models are optimal for evaluating antiproliferative effects?
Prioritize cell lines with defined genetic backgrounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
